

# Spectroscopic and Synthetic Profile of N-(3-aminophenyl)butanamide: A Technical Guide

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## Compound of Interest

Compound Name: **N-(3-aminophenyl)butanamide**

Cat. No.: **B091370**

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **N-(3-aminophenyl)butanamide**, a versatile intermediate compound.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. **N-(3-aminophenyl)butanamide** is recognized for its role as a versatile building block in the creation of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.<sup>[1]</sup>

## Spectroscopic Data Analysis

While experimentally obtained spectra for **N-(3-aminophenyl)butanamide** are not readily available in the public domain, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a reliable reference for the characterization of this molecule.

## Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	m	2H	Ar-H
~6.5-6.7	m	2H	Ar-H
~3.6 (broad s)	s	2H	-NH <sub>2</sub>
~2.2-2.4	t	2H	-CO-CH <sub>2</sub> -
~1.6-1.8	sextet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.9-1.1	t	3H	-CH <sub>3</sub>
~7.5 (broad s)	s	1H	-NH-CO-

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

### Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	C=O (amide)
~147	Ar-C-NH <sub>2</sub>
~139	Ar-C-NHCO
~129	Ar-CH
~115	Ar-CH
~112	Ar-CH
~108	Ar-CH
~39	-CO-CH <sub>2</sub> -
~19	-CH <sub>2</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

**Table 3: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3450-3250	N-H stretch (amine and amide)
3100-3000	C-H stretch (aromatic)
2960-2850	C-H stretch (aliphatic)
~1650	C=O stretch (amide I)
~1550	N-H bend (amide II)
1600-1450	C=C stretch (aromatic)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Assignment
178.23	[M] <sup>+</sup> (Molecular Ion)
120.08	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
93.07	[C <sub>6</sub> H <sub>7</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **N-(3-aminophenyl)butanamide**.

### Synthesis of **N-(3-aminophenyl)butanamide** via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of **N-(3-aminophenyl)butanamide** from m-phenylenediamine and butyryl chloride.

- Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Base Addition:** Add an appropriate base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
- **Acylation:** Cool the mixture in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **N-(3-aminophenyl)butanamide**.

## Spectroscopic Characterization

The following are general procedures for obtaining spectroscopic data.

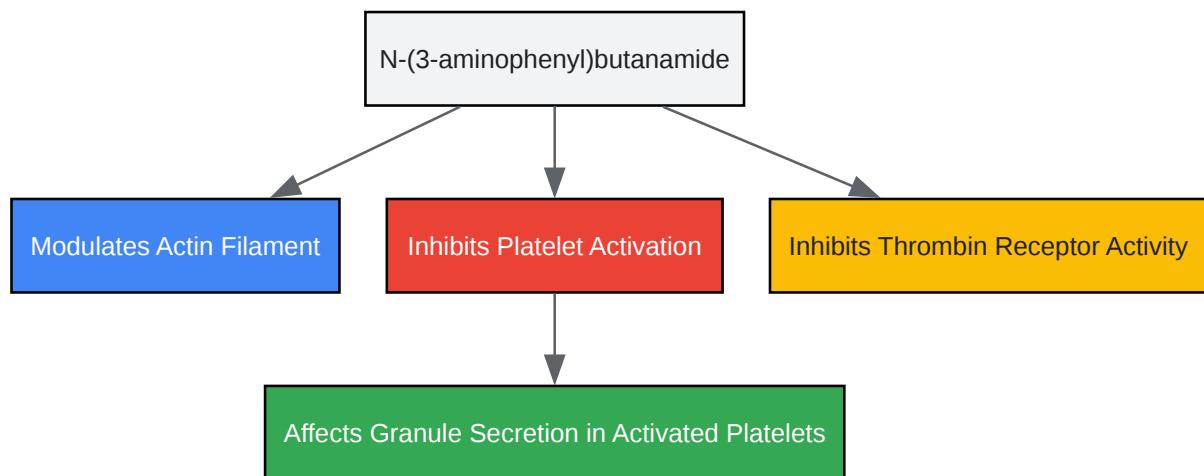
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ).
  - Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration.
- **Infrared (IR) Spectroscopy:**
  - Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

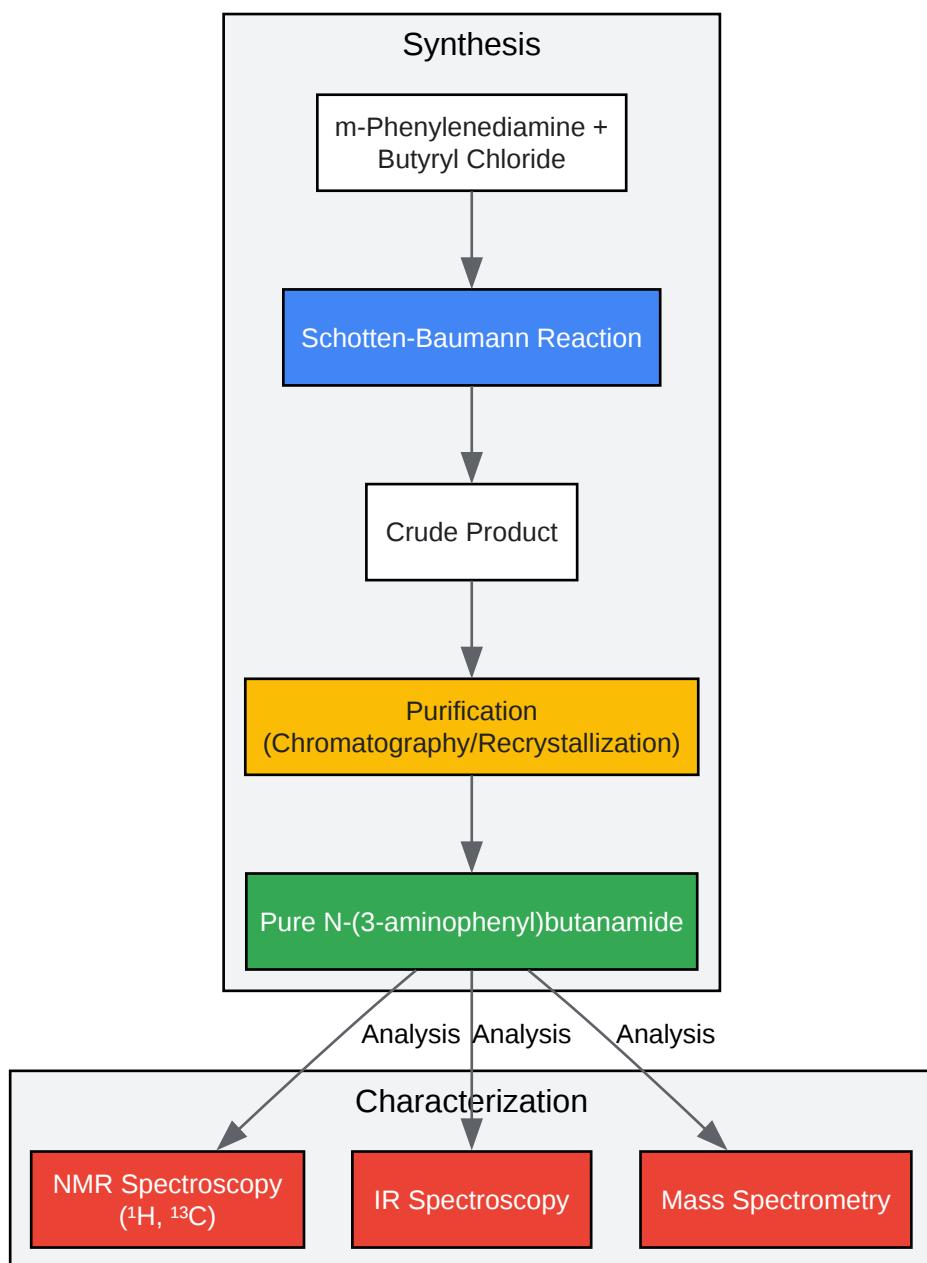
- For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
- Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$  and identify the characteristic absorption bands.
- Mass Spectrometry (MS):
  - Introduce a solution of the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
  - Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

## Visualizations

### Logical Relationship of Biological Activities

**N-(3-aminophenyl)butanamide** has been reported to exhibit several biological activities, primarily related to cellular processes.<sup>[2]</sup> The following diagram illustrates the logical flow of these reported activities.





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## References

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- 2. N-(3-Aminophenyl)butanamide | CymitQuimica [cymitquimica.com]
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